molecular formula C17H23NO3 B12421599 Mesembrine-d3

Mesembrine-d3

Cat. No.: B12421599
M. Wt: 292.39 g/mol
InChI Key: DAHIQPJTGIHDGO-UXJJITADSA-N
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Description

Mesembrine-d3 is a deuterated form of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of mesembrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesembrine involves several steps, including the construction of the bicyclic ring system and the introduction of the quaternary carbon. One of the key steps in the synthesis is the Diels-Alder reaction, which forms the six-membered ketone ring. This is followed by α-allylation to introduce the quaternary carbon and a conjugate addition reaction to close the five-membered ring .

Industrial Production Methods

Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Mesembrine undergoes several types of chemical reactions, including:

    Oxidation: Mesembrine can be oxidized to form mesembrenone.

    Reduction: Reduction of mesembrine can yield mesembranol.

    Substitution: Mesembrine can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

Scientific Research Applications

Mesembrine-d3 is used in various scientific research applications, including:

Mechanism of Action

Mesembrine acts primarily as a serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft and enhances mood. It also inhibits phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and has anti-inflammatory effects. These actions contribute to its antidepressant and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesembrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in mass spectrometry .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

292.39 g/mol

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3

InChI Key

DAHIQPJTGIHDGO-UXJJITADSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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